

Physicochemical Properties of 3,3-Dimethylpiperidin-4-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3,3-Dimethylpiperidin-4-ol**

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This technical guide provides a comprehensive overview of the core physicochemical properties of **3,3-Dimethylpiperidin-4-ol**, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug discovery and development. This document collates available data, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel compounds.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key physicochemical parameters for **3,3-Dimethylpiperidin-4-ol**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem
Predicted XlogP	0.5	PubChem[1]
Appearance	White to off-white solid	Inferred from hydrochloride salt[2]
Predicted pKa	~8-10	Estimated based on analogs

Note on Predicted and Estimated Values: Direct experimental data for the melting point, boiling point, pKa, and aqueous solubility of **3,3-Dimethylpiperidin-4-ol** are not readily available in public databases. The pKa value is estimated based on structurally similar piperidine derivatives. For instance, 1,3-Dimethyl-4-piperidinone has a predicted pKa of 8.06±0.40, and other substituted piperidines exhibit pKa values in the 8-11 range. The XlogP value, a measure of lipophilicity, is a computational prediction.[1][3]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. A widely accepted method for pKa determination is potentiometric titration.

Methodology:

- Sample Preparation: A precise amount of **3,3-Dimethylpiperidin-4-ol** is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is maintained using a background electrolyte such as potassium chloride (e.g., 0.1M).

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1M HCl) or a strong base (e.g., 0.1M NaOH), depending on the nature of the analyte. For a basic compound like **3,3-Dimethylpiperidin-4-ol**, titration with HCl is appropriate.
- Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The titration is continued past the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is a classical and reliable technique for logP determination.

Methodology:

- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **3,3-Dimethylpiperidin-4-ol** is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

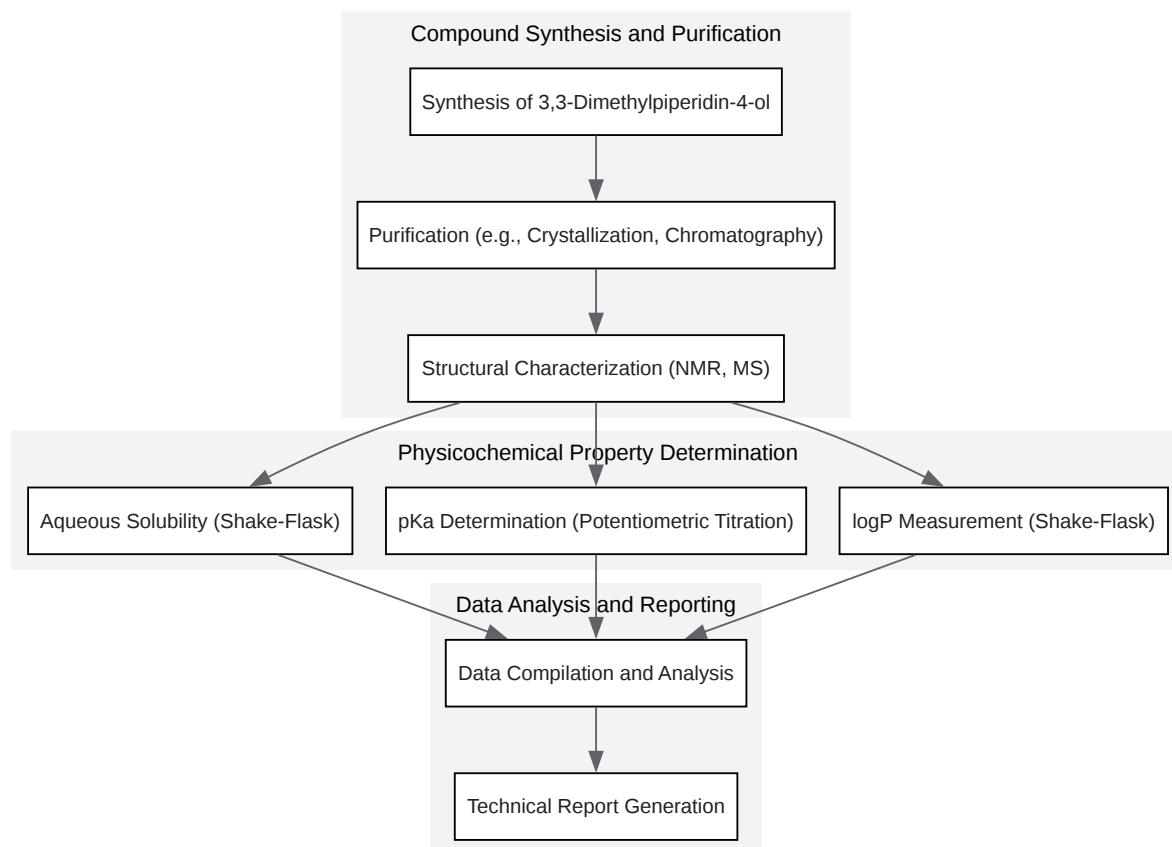
Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

- Sample Preparation: An excess amount of solid **3,3-Dimethylpiperidin-4-ol** is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).
- Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizing Experimental Workflows

To effectively manage the characterization of a novel compound, a structured workflow is essential. The following diagram illustrates a logical progression of experiments for determining the core physicochemical properties of a compound like **3,3-Dimethylpiperidin-4-ol**.

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Caption: Experimental workflow for the physicochemical characterization of **3,3-Dimethylpiperidin-4-ol**.

This guide serves as a foundational resource for researchers working with **3,3-Dimethylpiperidin-4-ol** and similar piperidine-based structures. The provided protocols and workflow are intended to support the systematic evaluation of these compounds in the pursuit of new therapeutic agents.

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